molecular formula C21H24ClNO4 B12000644 Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B12000644
M. Wt: 389.9 g/mol
InChI Key: LXEHVFMNCSPGTB-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon to form reduced quinoline derivatives.

    Substitution: The chloro group in the methoxyphenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, amines, thiols, dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isocyanate: A related compound with a similar methoxyphenyl group but different functional groups.

    3-Chloro-4-methylphenyl isocyanate: Another related compound with a chloro and methoxy substitution pattern.

Uniqueness

Methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

methyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H24ClNO4/c1-11-17(20(25)27-5)18(12-6-7-16(26-4)13(22)8-12)19-14(23-11)9-21(2,3)10-15(19)24/h6-8,18,23H,9-10H2,1-5H3

InChI Key

LXEHVFMNCSPGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OC

Origin of Product

United States

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